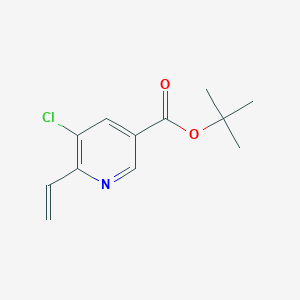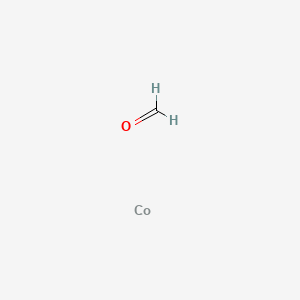
Benzeneacetonitrile, 2-methoxy-A-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, 2-methoxy-A-methyl-, also known as 2-(2-methoxyphenyl)propanenitrile, is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a nitrile group attached to a methylated acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-methoxy-A-methyl- typically involves the reaction of 2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of Benzeneacetonitrile, 2-methoxy-A-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 2-methoxy-A-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methoxybenzoic acid.
Reduction: 2-methoxyphenylpropanamine.
Substitution: 2-methoxy-5-nitrobenzeneacetonitrile, 2-methoxy-4-chlorobenzeneacetonitrile.
Scientific Research Applications
Benzeneacetonitrile, 2-methoxy-A-methyl- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 2-methoxy-A-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetonitrile, 4-methoxy-
- Benzeneacetonitrile, 3-methoxy-
- Benzeneacetonitrile, 2-methyl-
Uniqueness
Benzeneacetonitrile, 2-methoxy-A-methyl- is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,1-2H3 |
InChI Key |
IHBPMWBJAWZDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S)-7-(4-bromophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B8372482.png)




![4-[(2-Nitrophenyl)ethyl]morpholine](/img/structure/B8372532.png)

![2-[(5-Bromopyrimidin-2-yl)amino]propane-1,3-diol](/img/structure/B8372535.png)



![6-(2-Hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8372558.png)
![N-methoxy-N-methylimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B8372563.png)

